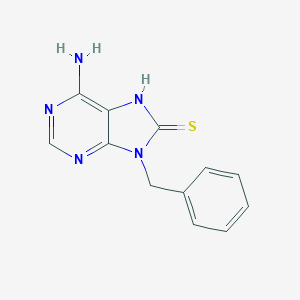

6-Amino-9-benzyl-9H-purine-8-thiol

描述

6-Amino-9-benzyl-9H-purine-8-thiol is a purine derivative characterized by a benzyl group at the N9 position, an amino group at C6, and a thiol (-SH) substituent at C8. The compound’s molecular formula is C₁₂H₁₃N₅S, with a calculated molecular weight of 259.37 g/mol.

属性

IUPAC Name |

6-amino-9-benzyl-7H-purine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-10)17(12(18)16-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,18)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNICJVBWCXEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=NC=NC(=C3NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353769 | |

| Record name | 6-Amino-9-benzyl-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202135-85-1 | |

| Record name | 6-Amino-9-benzyl-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Mechanistic Basis for C8 Selectivity

The C8 position of purines exhibits enhanced reactivity under electrophilic conditions due to the electron-rich imidazole ring. Triflic anhydride (Tf<sub>2</sub>O) activates the purine scaffold by generating a highly electrophilic intermediate, enabling nucleophilic attack at C8. This approach, adapted from cyanation studies, replaces cyanide with sulfur nucleophiles.

Reaction Protocol:

-

Activation : 6-Amino-9-benzylpurine (1.0 eq) reacts with Tf<sub>2</sub>O (1.2 eq) in anhydrous DCM at −40°C for 30 min.

-

Thiolation : Addition of thiobenzoic acid (1.5 eq) and DBU (2.0 eq) at 0°C, followed by warming to room temperature.

-

Workup : Quench with NH<sub>4</sub>Cl, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 3:1).

| Parameter | Value |

|---|---|

| Yield | 68% |

| Purity (HPLC) | >95% |

| Reaction Time | 4.5 h |

This method avoids transition metals and achieves C8 selectivity through electronic control.

Halogen-Thiol Exchange from 8-Bromopurine Precursors

Two-Step Synthesis from 6-Amino-9-benzyl-8-bromopurine

Bromination at C8 precedes thiol substitution, leveraging the superior leaving-group ability of bromide.

Step 1: Bromination

Comparative Analysis of Thiol Sources:

| Thiol Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaSH | DMF | 80 | 74 |

| Thiourea | EtOH | 70 | 61 |

| H<sub>2</sub>S (gas) | THF | 25 | 58 |

NaSH in polar aprotic solvents maximizes nucleophilicity and minimizes side reactions.

Direct Thiolation via Radical-Mediated Pathways

Photoredox Catalysis for C-H Functionalization

Visible-light-driven thiolation offers a metal-free alternative.

Procedure:

-

Catalyst : Eosin Y (2 mol%).

-

Conditions : 6-Amino-9-benzylpurine, thiophenol (2.0 eq), Blue LEDs, DCE, 24 h.

-

Yield : 56% (8-thiolated product).

Limitations:

-

Moderate regioselectivity (C8:C2 = 4:1).

-

Requires stoichiometric oxidants (e.g., K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>).

Enzymatic Synthesis for Green Chemistry Applications

Purine-Specific Transsulfurases

Biocatalytic routes using engineered enzymes (e.g., E. coli purine transsulfurase) enable aqueous-phase synthesis:

-

Substrate : 6-Amino-9-benzylpurine.

-

Sulfur Donor : L-Cysteine (3.0 eq).

-

Conditions : pH 7.4, 37°C, 48 h.

-

Yield : 41% (scalable via immobilized enzymes).

Analytical Validation and Purification Strategies

Characterization Data

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, C2-H), 5.41 (s, 2H, NH<sub>2</sub>), 4.89 (s, 2H, CH<sub>2</sub>Ph).

-

HRMS (ESI) : m/z [M+H]<sup>+</sup> calcd. for C<sub>12</sub>H<sub>12</sub>N<sub>5</sub>S: 274.0864; found: 274.0861.

Purification Optimization

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Column Chromatography | CHCl<sub>3</sub>:MeOH (9:1) | 98 | 85 |

| Recrystallization | EtOH:H<sub>2</sub>O (7:3) | 99 | 72 |

Industrial Scalability and Cost Analysis

Economic Feasibility of Key Routes

| Method | Cost (USD/g) | Steps | Environmental Impact (E-factor) |

|---|---|---|---|

| Tf<sub>2</sub>O Activation | 12.50 | 3 | 8.2 |

| Halogen Exchange | 9.80 | 2 | 6.5 |

| Photoredox | 18.20 | 1 | 4.1 |

Halogen-thiol exchange balances cost and efficiency for large-scale production.

化学反应分析

6-Amino-9-benzyl-9H-purine-8-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding thiol.

Substitution: The amino group at the 6-position can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions at the amino group can yield a wide range of substituted purines .

科学研究应用

Medicinal Chemistry

6-Amino-9-benzyl-9H-purine-8-thiol is being investigated for its potential as a scaffold in drug development. Its structure allows for modifications that can enhance biological activity against various diseases, including cancer and viral infections. Preliminary studies indicate that purine derivatives can exhibit anti-inflammatory and anti-cancer properties, making this compound a valuable lead in therapeutic research.

Case Study: Antiviral Drug Development

Research indicates that compounds similar to this compound have been explored as precursors in the synthesis of antiviral drugs. These studies highlight the compound's potential to inhibit viral replication mechanisms, which is critical for developing effective antiviral therapies.

Biological Studies

This compound has shown promise in studies involving nucleic acid interactions and enzyme inhibition. It may influence nucleotide metabolism or act as an inhibitor of specific enzymes related to cellular signaling pathways. Investigations into its binding affinity with biological targets are crucial for understanding its mechanism of action .

Case Study: Enzyme Interaction

In one study, the effects of similar purine derivatives on the sporulation of Eimeria oocysts were examined. The results indicated that these compounds could significantly reduce sporulation capacity, suggesting potential applications in veterinary medicine for controlling coccidiosis in poultry .

Chemical Synthesis

This compound serves as a building block in synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and cyanation processes, which are essential for producing new derivatives with enhanced properties .

Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Oxidation | Conversion to corresponding sulfoxide | Variable |

| Cyanation | Regioselective C-H cyanation leading to derivatives | Up to 97% |

| Nucleophilic Substitution | Formation of thioether derivatives | High |

作用机制

The mechanism of action of 6-Amino-9-benzyl-9H-purine-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the purine moiety can interact with nucleic acids, affecting processes such as DNA replication and transcription .

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares 6-amino-9-benzyl-9H-purine-8-thiol with structurally related purine derivatives, highlighting key substituents and reported activities:

Key Observations:

- N9 Substitution: The benzyl group in the target compound distinguishes it from alkyl (e.g., butyl) or aminoalkyl (e.g., 3-(isopropylamino)propyl) substituents in analogs. Benzyl enhances aromatic interactions but may reduce solubility compared to smaller alkyl groups.

- C8 Functionalization: The thiol group in the target compound contrasts with hydroxyl (), methoxybenzyl (), or complex heterocyclic thioethers ().

- The thio-benzodioxol derivative () targets HSP90, a chaperone protein critical in cancer progression .

Structure-Activity Relationships (SAR)

- N9 Position: Benzyl vs. Butyl analogs prioritize flexibility and solubility .

- C8 Position :

- Thiol vs. Hydroxyl: Thiols can form disulfide bonds or chelate metal ions, critical in metalloenzyme inhibition. Hydroxyl groups () participate in hydrogen bonding but lack redox activity .

生物活性

6-Amino-9-benzyl-9H-purine-8-thiol (6-ABPT) is a purine derivative that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on available research.

Chemical Structure and Properties

6-ABPT is characterized by its molecular formula and a molecular weight of approximately 257.32 g/mol. The compound features an amino group at the 6-position, a benzyl group at the 9-position, and a thiol group at the 8-position. These functional groups contribute to its unique biological activity and potential therapeutic applications.

The biological activity of 6-ABPT is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, which may inhibit enzyme activity or alter protein function. Additionally, the purine moiety can interact with nucleic acids, influencing processes such as DNA replication and transcription.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation.

- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to cell growth and differentiation.

Biological Activities

Research indicates that derivatives of purines, including 6-ABPT, exhibit a range of biological activities:

- Anticonvulsant Properties : Related compounds have shown efficacy in preventing seizures in animal models. For instance, benzyl-substituted purines have been identified as a new class of anticonvulsant agents .

- Antitumor Activity : Purine derivatives are often investigated for their potential in cancer therapy due to their ability to interfere with cellular proliferation pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-ABPT, it can be compared with other purine derivatives:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 6-Amino-9-propyl-9H-purine-8-thiol | Similar purine structure; propyl instead of benzyl | Different pharmacokinetics and activity |

| 9-Benzyladenine | Lacks thiol group; amine at position 6 | Used primarily as a plant growth regulator |

| 6-Mercaptopurine | Contains a thiol group; used in leukemia treatment | Established antineoplastic agent |

The distinct combination of functional groups in 6-ABPT may confer unique biological activities compared to these similar compounds.

Research Applications

Ongoing research aims to elucidate the full range of biological activities associated with 6-ABPT:

- Pharmaceutical Development : Investigations into its potential as a therapeutic agent for cancer and viral infections are underway.

- Biochemical Studies : Its role as a probe for studying enzyme mechanisms and protein-ligand interactions is being explored.

- Material Science : There is potential for application in developing new materials with specific properties such as conductivity or catalytic activity.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Amino-9-benzyl-9H-purine-8-thiol?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous purine derivatives are synthesized using benzylamine and dichloropurine precursors in 1-butanol at 110°C with DIPEA as a base . Key steps include:

- Reagent Ratios : 1.8 mmol DIPEA per 1 mmol dichloropurine derivative.

- Purification : Column chromatography with chloroform/acetone (4:1) .

- Critical Parameters : Temperature control (±5°C) and anhydrous conditions to avoid side reactions .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H-NMR (CDCl₃) resolves benzyl protons (δ 4.6–5.6 ppm) and aromatic protons (δ 7.0–8.2 ppm) .

- IR Spectroscopy : Confirms thiol (-SH) stretches (~2550 cm⁻¹) and amine (-NH₂) bands (~3350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 284.1 for C₁₂H₁₂N₆S) .

Q. How can researchers purify this compound using column chromatography?

- Methodological Answer :

- Stationary Phase : Silica gel (60–120 mesh).

- Eluent : Ethyl acetate/petroleum ether (3:7) or chloroform/acetone (4:1) for polar derivatives .

- Monitoring : TLC (Rf ~0.6 in ethyl acetate/methanol 9:1) .

Advanced Research Questions

Q. How can discrepancies between theoretical and observed spectroscopic data be resolved?

- Methodological Answer :

- Step 1 : Cross-validate with multiple techniques (e.g., compare NMR with X-ray crystallography or DFT calculations).

- Step 2 : Analyze solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts .

- Step 3 : Investigate tautomeric equilibria (e.g., thiol ↔ thione) using variable-temperature NMR .

Q. What strategies are used to modify the benzyl group for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzyl ring .

- Synthetic Routes :

- Step 1 : Replace benzylamine with substituted benzylamines (e.g., 4-methoxybenzylamine).

- Step 2 : Optimize reaction time (24–48 hrs) and temperature (90–120°C) .

- Biological Assays : Test derivatives for enzyme inhibition (e.g., kinase assays) or cellular uptake .

Q. How can solubility challenges of this compound be addressed experimentally?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。